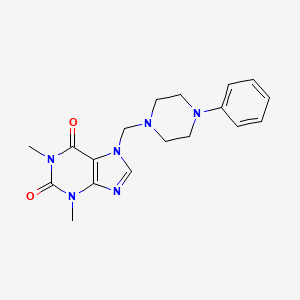

![molecular formula C19H17N3O2S B2942681 (E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide CAS No. 2035022-74-1](/img/structure/B2942681.png)

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

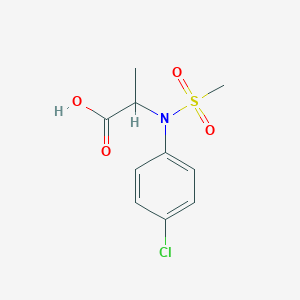

The compound is a type of sulfonamide, which is a group of compounds containing the sulfonamide functional group (SO2NH2). The “(E)” in the name suggests the presence of an alkene group, indicating a carbon-carbon double bond where the highest priority groups are on opposite sides . The “2,4’-bipyridin” part suggests the presence of a bipyridine moiety, which is a type of bidentate ligand .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The E-Z system for naming alkenes could be used to determine the configuration of the molecule around the double bond .Chemical Reactions Analysis

The types of chemical reactions this compound might undergo would depend on its functional groups. Alkenes can participate in addition reactions, and sulfonamides can be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Material Science and Luminescence

Research has shown that sulfonamide derivatives can be utilized to construct metal complexes with diverse structures and properties. For instance, Feng et al. (2021) synthesized a series of d10 metal complexes incorporating sulfonamide and N-containing auxiliary ligands, revealing structure diversity and significant luminescence properties. This indicates potential applications in material science, especially in the development of luminescent materials and sensors (Feng et al., 2021).

Antimicrobial and Anticancer Activities

Sulfonamide complexes have also been explored for their biological activities. A study by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes showed promising DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes were found to induce cell death mainly by apoptosis, indicating their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).

Photodynamic Therapy

In the context of photodynamic therapy, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yield and good fluorescence properties, crucial for effective Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antidiabetic and Other Pharmaceutical Applications

Sulfonamides, including those with bipyridine and phenylethene motifs, are known for their pharmaceutical applications. Studies on related sulfonamide compounds have identified antidiabetic, antimicrobial, and potential anti-inflammatory properties. For example, Nirmala and Gowda (1981) provided insights into the structural aspects of tolbutamide, an antidiabetic drug, which shares functional groups with the compound of interest (Nirmala & Gowda, 1981).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-2-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-25(24,13-9-16-4-2-1-3-5-16)22-15-17-6-12-21-19(14-17)18-7-10-20-11-8-18/h1-14,22H,15H2/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPYVJGSDKGKEH-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl carbonochloridate](/img/structure/B2942600.png)

![N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2942604.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2942605.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2942606.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2942608.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)